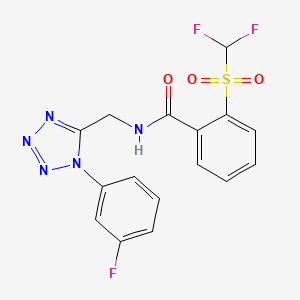

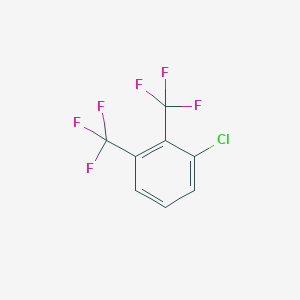

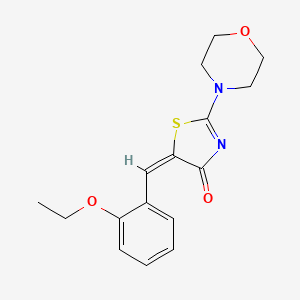

![molecular formula C9H16N2O2 B2527671 2,6-二甲基-1-[(E)-2-硝基乙烯基]哌啶 CAS No. 2225181-76-8](/img/structure/B2527671.png)

2,6-二甲基-1-[(E)-2-硝基乙烯基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Enantiocontrolled Synthesis Analysis

The enantiocontrolled synthesis of 2,6-disubstituted piperidines is a significant area of study due to the biological activity of these compounds. A novel approach to synthesizing these molecules involves the desymmetrization of meso-2,6-dimethoxy-eta-(3,4,5)-dihydropyridinylmolybdenum complexes. This method, which includes a sequence of methoxide abstraction and nucleophilic addition, has been successfully applied to the total synthesis of (-)-dihydropinidine and (-)-andrachcinidine, showcasing its potential for creating complex piperidine derivatives with high enantioselectivity .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex and varies significantly depending on the substituents attached to the piperidine ring. For instance, the crystal structure of a 1:1 complex of 1-piperidineacetic acid with 2,6-dichloro-4-nitrophenol revealed that piperidine derivatives could form stable hydrogen-bonded complexes, which can further aggregate into centrosymmetric dimers. These structures are stabilized by various hydrogen bonds and electrostatic interactions, which are crucial for the stability of the crystal lattice . Similarly, the conformation of the piperidine ring and the orientation of its substituents can be influenced by the presence of a nitroso group, as seen in the structural investigation of 2,6-di-2-furyl-3,5-dimethyl-4-piperidinone and its N-nitroso derivative .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, forming stable complexes with other molecules. For example, (R/S)-piperidinium-3-carboxylic acid forms a stable hydrogen-bonded complex with 2,6-dichloro-4-nitrophenol, where proton transfer occurs between the two molecules. The resulting complexes can aggregate into larger structures, such as cyclic dimers and cyclamers, through additional hydrogen bonds. These reactions are not only important for understanding the chemical behavior of piperidine derivatives but also for their potential applications in materials science and pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of (2S,4R)-ethyl 4-nitromethyl-1-[(S)-1-phenylethyl]-6-sulfanylidenepiperidine-2-carboxylate shows that the piperidine ring can adopt different conformations, such as an envelope conformation, which affects the molecule's overall geometry and physical properties. Intramolecular hydrogen bonding and intermolecular interactions play a significant role in the formation of crystal structures and can affect the melting point, solubility, and other physical properties of these compounds . Additionally, the synthesis of piperazine derivatives, such as the one described in paper , can lead to molecules with weak intramolecular interactions and specific crystal packing patterns, which are essential for understanding the material's properties.

科学研究应用

合成和抗高血压活性

对具有相似结构特征的化合物(例如 6,7-二取代反式-4-氨基-3,4-二氢-2,2-二甲基-2H-1-苯并吡喃)的研究表明具有显著的抗高血压活性。这些化合物通过涉及哌啶或吡咯烷的过程合成,表现出有效的降血压作用,突出了其在开发抗高血压药物中的潜力 (Evans 等人,1983).

构象研究

已经研究了某些二甲基哌啶-4-酮肟的立体化学,揭示了它们主要以船式构象存在。对哌啶衍生物的构象性质的研究为理解相关化合物的化学行为和潜在反应性提供了基础 (Muthukumaran 等人,2019).

药理作用

对某些二氢吡啶衍生物(与“2,6-二甲基-1-[(E)-2-硝基乙烯基]哌啶”具有相同官能团)的合成和药理活性研究表明它们作为钙拮抗剂治疗高血压和心绞痛的潜力。这突出了结构相关化合物的治疗潜力 (Muto 等人,1988).

晶体结构和药理活性

已经分析了与二氢吡啶相关的钙通道拮抗剂的晶体结构,提供了分子构象与药理活性之间关系的见解。这项研究表明,最小的环畸变增强了此类化合物的活性,为设计更有效的药物制剂提供了指导 (Fossheim 等人,1982).

未来方向

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as DNMTP, is an important task of modern organic chemistry . This suggests a promising future direction for research and development in this field.

属性

IUPAC Name |

2,6-dimethyl-1-[(E)-2-nitroethenyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h6-9H,3-5H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKXPMUQJBACBP-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C=C[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCC(N1/C=C/[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

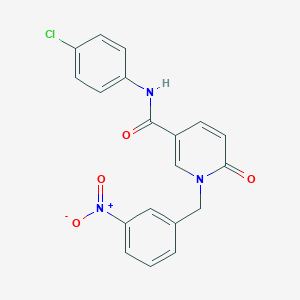

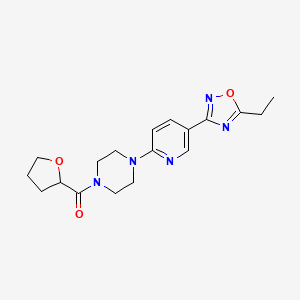

![6-Acetyl-2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2527594.png)

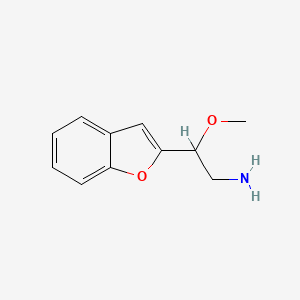

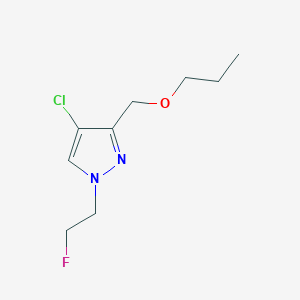

![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)

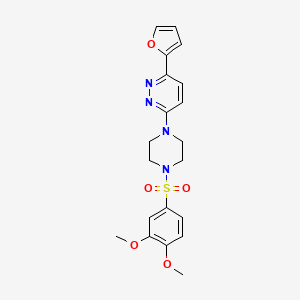

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2527599.png)

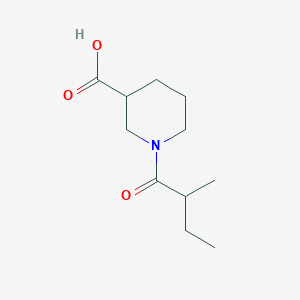

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)